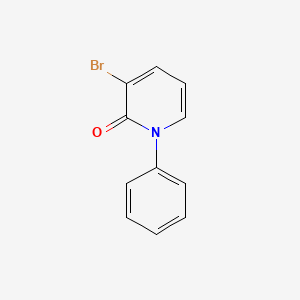

3-Bromo-1-phenylpyridin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-phenylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-10-7-4-8-13(11(10)14)9-5-2-1-3-6-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYQNJWYPVUSGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC=C(C2=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 3 Bromo 1 Phenylpyridin 2 1h One and Its Precursors

Approaches to the Core N-Phenylpyridin-2(1H)-one Scaffold

The construction of the N-phenylpyridin-2(1H)-one core is a critical first step, for which several efficient methods have been developed. These can be broadly categorized into those that form the pyridinone ring through cyclization and those that introduce the N-phenyl group onto a pre-existing pyridin-2-one.

Cyclization Reactions for Pyridinone Ring Formation

The formation of the pyridin-2(1H)-one ring system can be achieved through various cyclization strategies, often starting from acyclic precursors. These methods offer a high degree of flexibility in introducing substituents onto the pyridinone core.

One notable approach involves the Vilsmeier-Haack reaction of enaminones. This method allows for a one-pot synthesis of highly substituted pyridin-2(1H)-ones from readily available starting materials. The proposed mechanism proceeds through a sequence of ring-opening, haloformylation, and subsequent intramolecular nucleophilic cyclization reactions. nih.gov

Another versatile method is the self-condensation cyclization of β-oxo amides . This strategy is advantageous due to its mild reaction conditions, reduced number of synthetic steps, and the use of easily accessible starting materials. The transformation is believed to occur via self-condensation, intramolecular nucleophilic cyclization, and an elimination step. nih.gov

Furthermore, the reaction of enaminones with malononitrile provides an efficient route to substituted pyridin-2(1H)-ones. This reaction typically proceeds in high yields at room temperature in ethanol. nih.gov The use of hetero-Diels-Alder reactions, a type of [4+2] cycloaddition, also represents a powerful strategy for constructing the six-membered pyridone ring from a 1,3-butadiene (B125203) moiety and a dienophile. nih.gov

| Cyclization Strategy | Starting Materials | Key Features |

| Vilsmeier-Haack Reaction | Enaminones | One-pot synthesis, highly substituted products |

| Self-Condensation | β-Oxo amides | Mild conditions, high yields |

| Enaminone + Malononitrile | Enaminones, Malononitrile | Room temperature, high efficiency |

| Hetero-Diels-Alder | 1,3-Butadiene derivatives, Dienophiles | [4+2] cycloaddition, stereoselective |

N-Arylation Protocols for Phenyl Group Installation

Once the pyridin-2(1H)-one ring is formed, the phenyl group can be introduced at the nitrogen atom through N-arylation. Pyridin-2-ones are ambident nucleophiles, meaning they can be arylated at either the nitrogen or the oxygen atom. nih.govnih.gov Controlling the selectivity of this reaction is therefore crucial.

Metal-free N-arylation reactions have been successfully achieved using diaryliodonium salts. nih.govnih.govacs.orgacs.orgrsc.org The selectivity between N- and O-arylation can be controlled by the choice of base and solvent. For instance, in the presence of N,N-diethylaniline in fluorobenzene, pyridin-2-ones are selectively converted to N-arylated products in high yields. nih.govnih.gov This method is applicable to a variety of pyridin-2-ones and diaryliodonium salts. nih.govnih.govacs.org

Transition metal-catalyzed N-arylation offers another powerful avenue. Copper-catalyzed reactions, for example, have been employed for the synthesis of pirfenidone (B1678446) (5-methyl-1-phenyl-2(1H)-pyridinone) from 5-methyl-2(1H)-pyridinone and chlorobenzene. These reactions are carried out in the presence of a copper(I) salt and an organic ligand. researchgate.net Similarly, palladium-catalyzed N-arylation reactions of γ-amino alkenes with aryl bromides have been developed, showcasing the versatility of this approach for forming N-aryl bonds. nih.gov

| N-Arylation Method | Reagents | Key Features |

| Metal-Free Arylation | Diaryliodonium salts, Base (e.g., N,N-diethylaniline) | Base-dependent selectivity, high yields for N-arylation |

| Copper-Catalyzed Arylation | Aryl halide (e.g., chlorobenzene), Copper(I) salt, Ligand | Effective for industrial synthesis (e.g., Pirfenidone) |

| Palladium-Catalyzed Arylation | Aryl bromide, Palladium catalyst, Ligand | Versatile for various substrates |

Regioselective Bromination at the C3 Position of 1-Phenylpyridin-2(1H)-one

The final step in the synthesis of 3-bromo-1-phenylpyridin-2(1H)-one is the regioselective introduction of a bromine atom at the C3 position. The electronic properties of the pyridinone ring direct electrophilic attack, but achieving high selectivity can be challenging.

Electrophilic Bromination Mechanisms and Selectivity Control

The most direct method for brominating 1-phenylpyridin-2(1H)-one is through electrophilic aromatic substitution . This typically involves treating the substrate with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or dichloromethane. nih.gov The pyridin-2(1H)-one ring is an electron-rich system, making it susceptible to electrophilic attack. The regioselectivity of the bromination is influenced by the directing effects of the substituents. The nitrogen atom's lone pair participation in the aromatic system and the electron-withdrawing nature of the carbonyl group play a significant role in directing the incoming electrophile. For pyridine (B92270) itself, electrophilic substitution is difficult and generally occurs at the 3-position due to the deactivating effect of the nitrogen atom. rsc.org In the case of 1-phenylpyridin-2(1H)-one, the interplay of the N-phenyl group and the carbonyl group directs the bromination, with the C3 position being a favorable site for substitution.

Transition Metal-Catalyzed C-H Bromination Methodologies

While direct electrophilic bromination is common, transition metal-catalyzed C-H activation offers a more modern and potentially more selective approach to halogenation. Although specific examples for the direct C-H bromination of 1-phenylpyridin-2(1H)-one are not extensively reported, related methodologies suggest its feasibility.

Palladium-catalyzed C-H activation of pyridine N-oxides has been shown to be effective for cross-coupling reactions with alkyl bromides and aryltrifluoroborates. acs.orgacs.org These reactions demonstrate the ability of palladium to selectively functionalize the C-H bonds of pyridine derivatives. It is conceivable that a similar strategy could be adapted for direct C-H bromination.

Copper-catalyzed C-H amidation of 2-phenylpyridine (B120327) has also been reported, highlighting the utility of copper in activating C-H bonds in pyridine systems. nih.gov Furthermore, copper-catalyzed bromination of distal C(sp3)-H bonds has been achieved, indicating the potential for copper catalysts in C-H bromination reactions, although this has not been specifically demonstrated for the C3 position of 1-phenylpyridin-2(1H)-one. nih.gov

Bromination Utilizing Zincke Imine Intermediates

A novel and highly effective strategy for the 3-selective halogenation of pyridines involves the use of Zincke imine intermediates . nih.govacs.orgacs.org This method employs a ring-opening, halogenation, and ring-closing sequence. The pyridine is first activated and undergoes ring-opening to form a reactive azatriene intermediate, known as a Zincke imine. This transformation temporarily converts the electron-deficient pyridine into a series of polarized alkenes that readily react with electrophilic halogenating agents like N-halosuccinimides under mild conditions. nih.govacs.orgacs.org

This approach offers excellent regioselectivity for the 3-position. Mechanistic studies, including computational analysis, have shown that the selectivity-determining step can vary depending on the halogen electrophile. For bromination, the C-Br bond-forming step is typically irreversible and dictates the regioselectivity. nih.govacs.orgacs.org This one-pot protocol has been successfully applied to a diverse range of pyridines, including the late-stage halogenation of complex molecules. nih.govacs.orgacs.org

| Bromination Method | Key Features |

| Electrophilic Bromination | Utilizes reagents like NBS; selectivity is governed by the electronic properties of the ring. |

| Transition Metal-Catalyzed C-H Bromination (Potential) | Methods using palladium and copper on related systems suggest feasibility for selective C-H bromination. |

| Zincke Imine Intermediate | A ring-opening/halogenation/ring-closing sequence provides high regioselectivity for the 3-position under mild conditions. |

Sustainable and Scalable Synthetic Approaches for this compound

A key reaction in the synthesis of the target molecule is the bromination of the pyridinone ring. Traditional bromination methods often utilize elemental bromine, which is highly toxic and corrosive. A more sustainable approach involves the use of N-bromosuccinimide (NBS) as a brominating agent. The regioselective monobromination of activated pyridines, including hydroxy and amino pyridines, has been successfully achieved using NBS in various solvents, often with high yields. researchgate.net

To enhance the sustainability and scalability of the synthesis, several green chemistry principles can be applied:

Catalysis: Utilizing catalytic amounts of reagents instead of stoichiometric quantities can significantly reduce waste. For instance, the use of phase-transfer catalysts in bromination reactions can improve efficiency and selectivity.

Solvent Selection: Whenever possible, hazardous organic solvents should be replaced with greener alternatives such as water, ethanol, or even solvent-free conditions. One-pot reactions, as discussed in the context of MCRs, also contribute to reducing solvent usage.

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis can shorten reaction times and reduce energy consumption compared to conventional heating methods.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a fundamental principle of green chemistry. MCRs are inherently advantageous in this regard.

Advanced Reactivity and Transformation Chemistry of 3 Bromo 1 Phenylpyridin 2 1h One

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the C3-Bromine

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups. wikipedia.org In 3-Bromo-1-phenylpyridin-2(1H)-one, the pyridinone ring system facilitates such reactions at the C3 position.

Reactions with Carbon Nucleophiles (e.g., Organometallics, Malonates)

The substitution of the C3-bromine with carbon-based nucleophiles allows for the formation of new carbon-carbon bonds, a fundamental transformation in organic synthesis. While specific examples directly on this compound are not extensively documented in the provided results, the behavior of similar systems suggests that organometallic reagents and enolates, such as those derived from malonates, can act as effective nucleophiles. longdom.org The reaction of enaminones with active methylene (B1212753) nitriles, for instance, leads to the formation of various pyridine (B92270) derivatives, demonstrating the susceptibility of related structures to attack by carbon nucleophiles. longdom.org The use of organolithium reagents and Grignard reagents has also been reported for the functionalization of porphyrinoids via SNAr pathways, indicating the potential for these strong carbon nucleophiles to react with bromo-pyridinone systems. nih.govsemanticscholar.org

Table 1: Examples of SNAr Reactions with Carbon Nucleophiles on Related Scaffolds

| Substrate Analogue | Nucleophile | Product Type | Reference |

| Enaminone | Malononitrile | Nicotinonitrile derivative | longdom.org |

| Chloro(porphyrinato)gold(III) | Tetrabutylammonium hydroxide | Phlorin | nih.gov |

| 2-Nitro-5,10,15,20-tetraphenylporphyrin | Grignard Reagents | meso-Alkyl/Aryl Porphyrin | semanticscholar.org |

Reactions with Heteroatom Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur)

The displacement of the C3-bromine by heteroatom nucleophiles is a common strategy for introducing diverse functional groups. This type of SNAr reaction is well-established for various halo-aromatic compounds. wikipedia.org For instance, the reaction of 3-halo-2-nitropyridines with amines, followed by reduction of the nitro group, is a known two-step procedure to synthesize N3-substituted 2,3-diaminopyridines. nih.gov This highlights the feasibility of direct amination at the C3 position of a pyridinone ring. Similarly, reactions with oxygen-based nucleophiles (e.g., alkoxides, hydroxides) and sulfur-based nucleophiles (e.g., thiolates) are expected to proceed, yielding the corresponding ether and thioether derivatives, respectively. The synthesis of bis(porphyrinyl)thioethers via reactions with sulfur-based nucleophiles further supports the viability of this approach on complex heterocyclic systems. nih.gov

Table 2: Potential SNAr Reactions with Heteroatom Nucleophiles

| Nucleophile Type | Reagent Example | Expected Product |

| Oxygen | Sodium Methoxide | 3-Methoxy-1-phenylpyridin-2(1H)-one |

| Nitrogen | Ammonia (B1221849)/Amines | 3-Amino-1-phenylpyridin-2(1H)-one |

| Sulfur | Sodium Thiophenoxide | 3-(Phenylthio)-1-phenylpyridin-2(1H)-one |

Palladium-Catalyzed Cross-Coupling Reactions at the C3 Position

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org The bromine atom at the C3 position of this compound serves as an excellent handle for these transformations.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a widely used method for creating C-C bonds between organoboron compounds and organic halides. nih.gov This reaction is highly valued for its mild conditions and the commercial availability and low toxicity of boronic acids and their esters. nih.govnih.gov The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org For this compound, this reaction would enable the introduction of a wide array of aryl, heteroaryl, alkyl, and alkenyl groups at the C3 position. nih.gov The efficiency of Suzuki-Miyaura couplings can be influenced by the choice of palladium catalyst, ligands, and base. nih.govrsc.org For instance, the use of RuPhos as a ligand has been shown to facilitate highly efficient methylation of pyridines. rsc.org

Table 3: Key Components of the Suzuki-Miyaura Cross-Coupling Reaction

| Component | Role | Examples | Reference |

| Palladium Catalyst | Facilitates the reaction cycle | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | libretexts.org |

| Ligand | Stabilizes the palladium center and influences reactivity | RuPhos, XPhos, SPhos | nih.govrsc.org |

| Organoboron Reagent | Provides the carbon fragment to be coupled | Arylboronic acids, alkylboronic acids, potassium methyltrifluoroborate | nih.govrsc.org |

| Base | Activates the organoboron reagent | K₂CO₃, Cs₂CO₃, K₃PO₄ | nih.gov |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely supplanting harsher traditional methods. wikipedia.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org The choice of phosphine (B1218219) ligand is critical for the success of the reaction, with bulky, electron-rich ligands often providing the best results. nih.gov For this compound, this reaction would allow for the direct formation of C-N bonds with a wide variety of primary and secondary amines, including anilines and heterocyclic amines. nih.govnih.gov

Table 4: Generations of Buchwald-Hartwig Catalyst Systems

| Catalyst Generation | Ligand Type | Amine Scope | Reference |

| First Generation | Monodentate Phosphines | Secondary amines | wikipedia.org |

| Second Generation | Bidentate Phosphines (e.g., BINAP, DPPF) | Primary amines | wikipedia.org |

| Third Generation | Sterically Hindered Ligands (e.g., XPhos, RuPhos) | Broad amine scope, including ammonia equivalents | nih.govwikipedia.org |

Sonogashira and Heck Reactions for Alkynylation and Alkenylation

The Sonogashira and Heck reactions provide powerful methods for introducing unsaturated carbon-carbon bonds.

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is conducted under mild conditions, often at room temperature with an amine base that also serves as the solvent. wikipedia.org For this compound, the Sonogashira reaction would enable the synthesis of 3-alkynyl-1-phenylpyridin-2(1H)-ones, which are valuable intermediates for further transformations. organic-chemistry.org

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. libretexts.org The reaction proceeds via oxidative addition, migratory insertion of the olefin, and β-hydride elimination. libretexts.org This reaction would allow for the introduction of various alkenyl groups at the C3 position of the this compound scaffold. Both Sonogashira and Heck reactions have been successfully applied to a variety of heterocyclic systems. rsc.orgresearchgate.net

Table 5: Comparison of Sonogashira and Heck Reactions

| Reaction | Coupling Partner | Bond Formed | Key Catalytic Species | Reference |

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Palladium catalyst, Copper(I) co-catalyst | wikipedia.orglibretexts.org |

| Heck | Alkene | C(sp²)-C(sp²) | Palladium catalyst | libretexts.org |

Directed C-H Functionalization Strategies on the Pyridinone and N-Phenyl Moieties

The selective functionalization of carbon-hydrogen (C-H) bonds is a powerful tool in modern organic synthesis, allowing for the direct introduction of new functional groups without the need for pre-functionalized starting materials. In the context of this compound, both the pyridinone ring and the N-phenyl substituent present opportunities for such transformations, often guided by the inherent electronic properties of the molecule or through the use of directing groups.

Transition metal catalysis, particularly with palladium and rhodium, has been instrumental in the development of C-H functionalization strategies. For N-phenyl substituted pyridones, the pyridone nitrogen can act as a directing group, facilitating the ortho-C-H activation of the N-phenyl ring. This regioselectivity is a common feature in reactions catalyzed by palladium(II) complexes, which can form a stable six-membered palladacycle intermediate. This intermediate then participates in various coupling reactions, such as arylation, alkenylation, and acylation.

While specific studies on the C-H functionalization of this compound are not extensively documented in publicly available literature, the principles can be extrapolated from studies on similar N-aryl-2-pyridone systems. For instance, rhodium(III)-catalyzed C-H activation has been shown to be effective for the alkenylation of 1-(2-pyridyl)-2-pyridones, where the pyridyl group on the nitrogen acts as a directing group. nih.gov Depending on the reaction conditions, different products can be obtained, highlighting the versatility of this approach. nih.gov

The bromine atom at the 3-position of the pyridinone ring also influences the reactivity. It is an electron-withdrawing group, which can affect the electron density of the pyridinone ring and, consequently, the feasibility and regioselectivity of C-H activation on the ring itself. Furthermore, the bromine atom can serve as a handle for subsequent cross-coupling reactions, offering a complementary strategy to direct C-H functionalization for the synthesis of more complex molecules.

Table 1: Representative Directed C-H Functionalization Strategies for N-Aryl Pyridone Scaffolds

| Catalyst System | Directing Group | Functionalization Type | Regioselectivity | Reference |

| [CpRh(MeCN)₃][SbF₆]₂ / Cu(OAc)₂ | N-Methoxyamide | Annulation with Nitroalkenes | 4-substituted isoquinolones | rsc.org |

| [CpRhCl₂]₂ | Acetanilide Amide | Indole Synthesis via Annulation | C2/C3 of indole | acs.org |

| Pd(OAc)₂ / Ligand | 3-Acetylamino-2-hydroxypyridine | meta-C-H Arylation | meta of aniline/phenol | nih.gov |

| [Cp*IrCl₂]₂ / AgNTf₂ / Cu(OAc)₂ | N-2-pyridyl | C-H Arylation with Arylsilanes | 6-position of pyridone | researchgate.net |

Note: This table presents examples of C-H functionalization on related N-aryl pyridone systems to illustrate the potential strategies applicable to this compound, for which specific data is limited.

Cycloaddition Reactions Involving the Pyridinone Ring System

The pyridinone ring system can participate in cycloaddition reactions, acting as either a diene or a dienophile, depending on the reaction partner and conditions. These reactions are valuable for the construction of bicyclic and polycyclic nitrogen-containing frameworks.

As a diene, the 2-pyridone ring can undergo [4+2] Diels-Alder reactions. The presence of substituents on the pyridinone ring can significantly influence the regioselectivity and stereoselectivity of these cycloadditions. For instance, studies on substituted 2(1H)-pyridones have shown that reactions with dienophiles like N-phenylmaleimide can lead to the formation of isoquinuclidine derivatives. nih.gov The regiochemistry of the Diels-Alder reaction is often governed by the electronic nature of the substituents on both the diene and the dienophile. Theoretical studies, such as those using density functional theory (DFT), have been employed to predict the outcomes of these reactions. researchgate.net

The 3-bromo substituent in this compound is expected to influence its reactivity in Diels-Alder reactions. The electron-withdrawing nature of the bromine atom can affect the energy levels of the frontier molecular orbitals of the pyridinone diene system, thereby altering its reactivity towards different dienophiles.

Furthermore, pyridinone derivatives can also participate in [3+2] cycloaddition reactions. For example, 3-oxidopyridinium species, which can be generated from corresponding pyridone precursors, are known to react with various dipolarophiles. researchgate.net These reactions provide access to five-membered ring systems fused to the pyridine core. While not directly involving the neutral this compound, the potential to convert it to a reactive intermediate for such cycloadditions represents a viable synthetic strategy.

Table 2: Examples of Cycloaddition Reactions with Pyridone Systems

| Pyridone Derivative | Reaction Type | Reaction Partner | Product Type | Reference |

| Methoxy or Chloro substituted 2(1H)-pyridones | [4+2] Diels-Alder | N-Phenylmaleimide | Isoquinuclidine derivatives | nih.gov |

| 1-Benzyl-3-oxidopyridinium | [5+2] Cycloaddition | Arynes | Fused bicyclic systems | researchgate.net |

| N-Methyloxidopyridinium ion | [4+3] Cycloaddition | Dienes | Bicyclic nitrogenous structures | nih.gov |

| 2-Alkenylphenols (as precursors to reactive intermediates) | [3C+2C] Cycloaddition | Alkynes | Spirocyclic skeletons | acs.org |

Note: This table provides examples of cycloaddition reactions involving various pyridone derivatives to illustrate the potential reactivity of this compound in such transformations.

Theoretical and Computational Investigations of 3 Bromo 1 Phenylpyridin 2 1h One

Electronic Structure and Bonding Analysis via Density Functional Theory (DFT)

The electronic structure is significantly influenced by its constituent parts: the pyridin-2-one core, the N-phenyl substituent, and the bromine atom at the C3 position. The pyridinone ring itself is an electron-rich system, but the electronegative oxygen and nitrogen atoms, along with the electron-withdrawing bromine atom, create a complex electronic landscape. The phenyl group, attached to the nitrogen, further modifies this by extending the π-system.

DFT calculations on analogous bromophenyl and pyridin-2-one structures reveal key bonding characteristics. researchgate.netkoreascience.kr The geometry around the central pyridinone ring is largely planar, though the phenyl group is typically twisted out of this plane to minimize steric hindrance. The C-Br bond introduces a slight distortion in the local geometry of the pyridinone ring. researchgate.net

A critical aspect of electronic structure analysis involves the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key indicators of chemical reactivity. In similar N-aryl pyridinone systems, the HOMO is often distributed across the pyridinone ring and the N-phenyl group, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, tends to be localized on the pyridinone ring, particularly around the carbonyl group and the C=C bonds, marking these as likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. koreascience.krresearchgate.net

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution. For a molecule like 3-Bromo-1-phenylpyridin-2(1H)-one, the most negative potential (red regions) is expected around the carbonyl oxygen atom, making it a prime site for hydrogen bonding and electrophilic attack. Positive potential (blue regions) would be found on the hydrogen atoms, particularly any N-H protons in potential tautomeric forms. researchgate.net

Below is a representative table of calculated bond lengths and angles for a structurally similar compound, 1-phenyl-2-pyrazoline, determined by DFT calculations, which provides a model for the expected structural parameters of this compound. koreascience.kr

| Parameter | Calculated Value (DFT B3LYP/6-311G) | Parameter | Calculated Value (DFT B3LYP/6-311G) |

|---|---|---|---|

| N1-N2 Bond Length (Å) | 1.391 | N1-C1-C6 Angle (°) | 121.2 |

| N1-C9 Bond Length (Å) | 1.371 | N2-N1-C9 Angle (°) | 112.5 |

| C3-C4 Bond Length (Å) | 1.503 | C3-N2-N1 Angle (°) | 111.4 |

| C=O (analogous) Bond Length (Å) | ~1.22 | C4-C3-N2 Angle (°) | 102.1 |

| C-Br (typical) Bond Length (Å) | ~1.90 | C(phenyl)-N-C(pyridone) Angle (°) | ~120 |

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers of transition states. The synthesis of this compound often involves transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Chan-Lam N-arylation of a pre-existing 3-bromopyridin-2-one, or a direct C-H arylation of a pyridine (B92270) N-oxide derivative followed by other transformations.

A plausible palladium-catalyzed N-arylation mechanism for the formation of the N-phenyl bond can be computationally modeled. Such a catalytic cycle typically involves several key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (e.g., bromobenzene).

Coordination and Deprotonation: The 3-bromopyridin-2-one substrate coordinates to the Pd(II) complex, and a base assists in the deprotonation of the pyridinone nitrogen.

Reductive Elimination: The aryl and pyridinone ligands on the palladium center couple, forming the N-C(phenyl) bond and regenerating the Pd(0) catalyst.

DFT calculations can determine the Gibbs free energy profile for this entire cycle. The highest energy point on this profile corresponds to the rate-determining transition state. For many Pd-catalyzed N-arylation reactions, either the oxidative addition or the reductive elimination step is found to be rate-limiting. researchgate.net Computational studies on related systems have shown that the nature of the ligands on the palladium and the specific substrates significantly influence these energy barriers. researchgate.net

Alternatively, mechanisms involving the direct C-H activation of pyridine derivatives have been investigated computationally. These studies often reveal complex pathways where a metal center, such as palladium or iridium, inserts into a C-H bond. sigmaaldrich.com For instance, the formation of N-aryl pyridones can sometimes proceed through pyridine N-oxide intermediates, where the arylation occurs at the C2 position, followed by deoxygenation. Mechanistic studies suggest that these reactions can involve cooperative catalysis between different metal centers. manchesterorganics.com

Transition state analysis provides geometric details of the fleeting structures that exist at the peak of the reaction energy barrier. For a reductive elimination step, the transition state would show the incipient bond forming between the nitrogen of the pyridinone and the ipso-carbon of the phenyl ring, while their bonds to the palladium center are elongating. The calculated activation energy (ΔG‡) for this step is a critical parameter for predicting reaction rates and optimizing conditions. In a study on Pd-catalyzed C(sp³)–H arylation using pyridone ligands, the oxidative addition step was identified as rate-determining with a calculated free energy barrier of 28.5 kcal/mol. researchgate.net

Prediction of Spectroscopic Signatures and Molecular Dynamics Simulations

Computational methods are highly valuable for predicting spectroscopic data, which can aid in the identification and characterization of newly synthesized compounds. Furthermore, molecular dynamics simulations can offer a view of the molecule's behavior over time.

Spectroscopic Signatures: DFT calculations can be used to predict nuclear magnetic resonance (NMR) and infrared (IR) spectra.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net By comparing these calculated values to experimental data for related compounds, one can predict the spectral features of this compound. The protons on the pyridinone ring and the phenyl ring would appear in the aromatic region (typically 6.0-8.5 ppm), with their exact shifts influenced by the electronic effects of the bromo and carbonyl groups. The carbon atoms would have distinct chemical shifts, with the carbonyl carbon (C2) being the most downfield (deshielded), typically appearing around 160-165 ppm. acs.orgnih.gov

The table below provides predicted ¹H and ¹³C NMR chemical shift ranges for this compound, based on data from analogous N-substituted pyridone and quinolone compounds. acs.orgnih.govmdpi.com

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridone H4 | ~7.4 - 7.6 | ~140 - 142 |

| Pyridone H5 | ~6.2 - 6.4 | ~106 - 108 |

| Pyridone H6 | ~7.2 - 7.5 | ~120 - 123 |

| Phenyl H (ortho, meta, para) | ~7.3 - 7.6 | ~125 - 135 |

| C2 (C=O) | - | ~161 - 164 |

| C3 (C-Br) | - | ~115 - 118 |

IR Spectra: Calculations of vibrational frequencies can predict the key absorption bands in the IR spectrum. The most prominent feature would be the C=O stretching vibration of the pyridinone ring, expected in the range of 1650-1690 cm⁻¹. Other predictable vibrations include C=C and C-N stretching in the fingerprint region (1400-1600 cm⁻¹) and C-H stretching vibrations above 3000 cm⁻¹.

Molecular Dynamics (MD) Simulations: While DFT provides a static picture of a molecule at its energy minimum, MD simulations model the dynamic motions of atoms over time. By solving Newton's equations of motion, MD can simulate how this compound would behave in a solution or interacting with a biological target. researchgate.net These simulations can reveal the flexibility of the molecule, the dynamics of its conformational changes, and its interactions with solvent molecules. For substituted pyridinone derivatives, MD simulations have been used to explore their stability and interactions within the binding pockets of enzymes, revealing how they form hydrogen bonds and other non-covalent interactions that are crucial for their biological function. researchgate.net

Comprehensive Spectroscopic and Structural Elucidation of 3 Bromo 1 Phenylpyridin 2 1h One and Its Synthetic Adducts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure, including stereochemistry and regiochemistry. For 3-Bromo-1-phenylpyridin-2(1H)-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) would provide a complete assignment of all proton and carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | ~160 (C=O) |

| C3 | - | ~115 (C-Br) |

| H4 / C4 | ~7.7 (dd) | ~140 |

| H5 / C5 | ~6.4 (t) | ~122 |

| H6 / C6 | ~7.6 (dd) | ~138 |

| C1' | - | ~140 |

| H2'/H6' / C2'/C6' | ~7.4 (d) | ~128 |

| H3'/H5' / C3'/C5' | ~7.5 (t) | ~129 |

| H4' / C4' | ~7.4 (t) | ~129 |

Note: Predicted values are based on data from analogous compounds and general substituent effects. Actual experimental values may vary.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive insight into the solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. For a compound like this compound, this technique would confirm the planarity of the pyridinone ring and the relative orientation of the phenyl substituent.

The crystallographic analysis of related complex heterocyclic systems, such as brominated spiro[indoline-pyrano[3,2-c:5,6-c']dichromene] derivatives, illustrates the depth of information that can be obtained. researchgate.net Such studies typically report key crystallographic data including the crystal system, space group, unit cell dimensions, and refinement parameters. For this compound, one would expect to determine the C-Br, C=O, and N-C bond lengths with high precision. Furthermore, the analysis would reveal the dihedral angle between the pyridinone and phenyl rings, which is a critical parameter influencing the molecule's conformation and potential for steric hindrance.

Intermolecular interactions, such as hydrogen bonding (if co-crystallized with a suitable solvent), π-π stacking between the aromatic rings, and halogen bonding involving the bromine atom, would also be elucidated. These non-covalent interactions are crucial in understanding the packing of molecules in the crystal lattice and can influence the material's physical properties.

Table 2: Representative Crystallographic Data Format

| Parameter | Example Value |

|---|---|

| Molecular Formula | C₁₁H₈BrNO |

| Formula Weight | 266.10 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value to be determined |

| b (Å) | Value to be determined |

| c (Å) | Value to be determined |

| β (°) | Value to be determined |

| Volume (ų) | Value to be determined |

| Z | 4 |

| Density (calculated) (g/cm³) | Value to be determined |

| R-factor (%) | Value to be determined |

Note: The table illustrates the type of data obtained from a single-crystal X-ray diffraction experiment. The values are hypothetical.

Advanced Mass Spectrometry Techniques for Mechanistic Tracing and Complex Mixture Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition.

The presence of bromine is readily identifiable in the mass spectrum due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having nearly equal natural abundance (50.7% and 49.3%, respectively). This results in a pair of peaks (M and M+2) of almost equal intensity for the molecular ion and any bromine-containing fragments. docbrown.info

The fragmentation of this compound under electron impact (EI) would likely proceed through several key pathways. Initial fragmentation could involve the loss of the bromine atom or the carbonyl group (as CO). Cleavage of the bond between the nitrogen and the phenyl ring is another probable fragmentation route. The analysis of these fragmentation patterns allows for the reconstruction of the molecular structure and can be used to distinguish it from its isomers. In the context of synthesis, MS can be used to monitor the progress of a reaction by identifying the reactants, intermediates, and products in a complex mixture.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion | Description |

|---|---|---|

| 265/267 | [C₁₁H₈BrNO]⁺ | Molecular ion (M⁺, M+2⁺) |

| 186 | [C₁₁H₈NO]⁺ | Loss of Br radical |

| 158 | [C₁₀H₈N]⁺ | Loss of Br and CO |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: The m/z values are based on the most abundant isotopes. The presence of bromine would lead to isotopic peaks.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds. For this compound, these complementary methods would allow for a detailed characterization of its vibrational modes.

The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the pyridinone ring, typically expected in the region of 1650-1690 cm⁻¹. The C-N stretching vibrations and the C-Br stretching vibration (which appears at lower frequencies) would also be observable. The aromatic C-H stretching vibrations of the phenyl and pyridinone rings would be found above 3000 cm⁻¹, while the out-of-plane C-H bending modes would provide information about the substitution pattern of the phenyl ring.

Table 4: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| C=O Stretch | 1650 - 1690 | IR (strong) |

| C=C/C-N Ring Stretch | 1400 - 1600 | IR, Raman |

| C-H In-plane Bend | 1000 - 1300 | IR |

| C-H Out-of-plane Bend | 700 - 900 | IR (strong) |

| C-Br Stretch | 500 - 600 | IR, Raman |

Note: These are general ranges and the exact positions of the bands will depend on the specific molecular environment.

Utility of 3 Bromo 1 Phenylpyridin 2 1h One As a Versatile Chemical Synthon

Building Block in Complex Heterocyclic Synthesis

The reactivity of the bromine atom at the 3-position of the pyridinone ring makes 3-Bromo-1-phenylpyridin-2(1H)-one an excellent substrate for various cross-coupling reactions, enabling the synthesis of more complex heterocyclic systems. The electron-withdrawing nature of the pyridinone ring can influence the reactivity of the C-Br bond, making it amenable to palladium-catalyzed transformations such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

Detailed research has demonstrated the successful application of these coupling strategies to pyridinone scaffolds. For instance, the Suzuki-Miyaura coupling allows for the formation of carbon-carbon bonds by reacting the bromo-pyridinone with a variety of boronic acids. nih.govnih.gov This method is instrumental in synthesizing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and functional materials.

Similarly, the Heck reaction provides a pathway to introduce alkenyl groups by coupling with alkenes. organic-chemistry.orgbeilstein-journals.orgrsc.org This reaction is a powerful tool for creating substituted olefins with high stereoselectivity. The Buchwald-Hartwig amination offers a route to form carbon-nitrogen bonds, which is fundamental in the synthesis of a wide range of biologically active compounds and materials. nih.govchemspider.comrsc.org The ability to introduce diverse amine functionalities further enhances the molecular complexity that can be achieved from the this compound scaffold.

The following table summarizes the types of cross-coupling reactions applicable to the this compound scaffold for the synthesis of complex heterocycles:

| Reaction Type | Description | Potential Reagents | Resulting Structure |

| Suzuki-Miyaura Coupling | Formation of a C-C bond | Aryl/heteroaryl boronic acids | Biaryl or heteroaryl-substituted pyridinones |

| Heck Coupling | Formation of a C-C bond | Alkenes | Alkenyl-substituted pyridinones |

| Buchwald-Hartwig Amination | Formation of a C-N bond | Primary or secondary amines | Amino-substituted pyridinones |

Precursor for Ligands in Organometallic Catalysis

The pyridone scaffold is a versatile platform for the design of ligands in organometallic catalysis. acs.orgrsc.org The nitrogen and oxygen atoms of the pyridone ring can coordinate to a metal center, and the substituents on the ring can be modified to fine-tune the steric and electronic properties of the resulting ligand. This compound serves as a valuable precursor in this context, where the bromine atom can be either retained to influence the electronic properties of the ligand or be replaced to introduce other coordinating groups. acs.org

A notable example is the use of a 3-bromo-pyridonato ligand in a rhodium-NHC (N-heterocyclic carbene) platform for the gem-specific dimerization of terminal alkynes. acs.orgacs.org In this catalytic system, the electronic properties of the pyridonato ligand play a crucial role in the reaction mechanism.

Research has shown that electron-withdrawing substituents, such as the bromine atom in the 3-position, can influence the catalytic activity. acs.org The table below illustrates the effect of different substituents on the pyridone scaffold on the catalytic activity in the dimerization of methyl propargyl ether.

| Pyridone Ligand Substituent | Effect on Catalytic Activity (Relative to Parent Pyridonato Catalyst) |

| 4-Me | Higher rate |

| 5-Me | Higher rate |

| 6-Me | Higher rate |

| 3-Br | Reduced activity |

| 4-Br | Reduced activity |

| 4-OMe | Higher rate |

| 5-NO₂ | Reduced activity |

This data demonstrates that while electron-donating groups tend to increase the catalytic rate, the presence of a bromine atom at the 3-position leads to a reduction in activity. acs.org This ability to systematically modify the ligand's electronic properties makes this compound a useful starting material for creating a library of ligands with tunable catalytic activities.

Scaffold for the Development of Functional Organic Materials (e.g., OLED components)

Pyridine (B92270) and its derivatives are widely used in the development of functional organic materials, particularly for organic light-emitting diodes (OLEDs), due to their excellent electron-transporting properties. rsc.orgresearchgate.netrsc.org The pyridine ring is electron-deficient, which facilitates the injection and transport of electrons. The this compound scaffold, which contains a pyridinone core, has the potential to be a valuable building block for such materials. nih.govacs.orgdiva-portal.org

The general structure of pyridone-based materials can be tailored to achieve desired photophysical properties. The N-phenyl group can be functionalized to modulate the electronic properties and solid-state packing, while the bromine atom at the 3-position offers a reactive handle for introducing other functional groups through cross-coupling reactions. diva-portal.org This allows for the synthesis of donor-acceptor type molecules, which are a common design strategy for OLED emitters.

While direct application of this compound in OLEDs is not extensively documented, the broader class of pyridine- and pyridone-containing materials has shown significant promise. rsc.orgresearchgate.net For instance, pyrene-pyridine integrated systems have been developed as efficient hole-transporting materials for OLEDs. nih.govacs.org Furthermore, benzophenone-based derivatives, which share some structural similarities in terms of being aromatic ketones, have been successfully used in the emissive layers of OLEDs. nih.gov

The key properties of pyridine-based materials relevant to OLED applications are summarized in the table below:

| Property | Relevance to OLEDs |

| High Electron Mobility | Efficient transport of electrons to the emissive layer, leading to lower operating voltages. |

| High Triplet Energy | Important for host materials in phosphorescent OLEDs to prevent quenching of the emitter. |

| Good Thermal Stability | Ensures the longevity and stability of the OLED device during operation. |

| Tunable Energy Levels | The HOMO and LUMO levels can be modified through chemical synthesis to optimize charge injection and device efficiency. |

Application in Fragment-Based Chemical Library Development

Fragment-based drug discovery (FBDD) has become a powerful strategy for the identification of new drug leads. This approach relies on the screening of libraries of small, low-complexity molecules, known as fragments, to identify those that bind to a biological target. thermofisher.comyork.ac.uk this compound possesses several characteristics that make it a potentially valuable component of a fragment library.

A key concept in fragment library design is the "Rule of Three," which suggests that fragments should generally have a molecular weight of ≤ 300 Da, a cLogP of ≤ 3, and ≤ 3 hydrogen bond donors and acceptors. This compound fits these criteria well. Its molecular structure provides a three-dimensional shape that can be advantageous for exploring the topology of protein binding sites, a feature that is often lacking in the more common flat, aromatic fragments. york.ac.uk

The bromine atom in this compound is particularly useful in the context of FBDD. It can serve as a vector for synthetic elaboration, allowing for the rapid generation of analogues once a fragment hit has been identified. figshare.com This "poised" nature of the fragment enables a swift and efficient hit-to-lead optimization process.

The properties of this compound relevant to its potential use in a fragment library are outlined below:

| Property | Value/Characteristic | Relevance to FBDD |

| Molecular Weight | ~250.1 g/mol | Compliant with the "Rule of Three". |

| cLogP | ~1.5-2.0 | Within the recommended range for good solubility and binding. |

| Hydrogen Bond Acceptors | 1 (carbonyl oxygen) | Compliant with the "Rule of Three". |

| Hydrogen Bond Donors | 0 | Compliant with the "Rule of Three". |

| 3D Shape | Non-planar pyridinone ring | Offers potential for exploring complex binding site topographies. |

| Reactive Handle | Bromine atom at C3 | Allows for rapid synthetic elaboration of fragment hits. |

Future Research Directions and Open Questions in the Chemistry of 3 Bromo 1 Phenylpyridin 2 1h One

Development of Novel and Highly Efficient Synthetic Pathways

The current synthesis of 3-Bromo-1-phenylpyridin-2(1H)-one typically involves the bromination of 1-phenylpyridin-2(1H)-one. A common method is electrophilic aromatic substitution using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent. However, future research could focus on developing more efficient, atom-economical, and environmentally benign synthetic routes.

One promising avenue is the exploration of one-pot, multi-component reactions that could construct the substituted pyridinone ring in a single step from readily available starting materials. acs.org Such strategies would not only improve efficiency but also allow for rapid diversification of the pyridinone core. Furthermore, investigating alternative brominating agents and catalyst systems, including enzymatic or photocatalytic methods, could lead to milder reaction conditions and improved regioselectivity, minimizing the formation of byproducts like the 5-bromo isomer. orgsyn.org

| Synthetic Approach | Description | Potential Advantages |

| Multi-component Reactions | One-pot synthesis from simple precursors. acs.org | Increased efficiency, rapid diversification. |

| Catalytic Bromination | Use of novel catalysts (e.g., enzymatic, photocatalytic). | Milder conditions, higher selectivity. |

| Flow Chemistry | Continuous manufacturing processes. | Improved safety, scalability, and control. |

Exploration of Undiscovered Reactivity Patterns for the Bromine Moiety and Pyridinone Core

The reactivity of this compound is largely centered around the bromine atom, which can undergo nucleophilic substitution and participate in cross-coupling reactions. However, a deeper exploration of its reactivity is warranted.

Future studies should investigate a broader range of cross-coupling partners in reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations to synthesize a diverse library of derivatives. nih.gov The unique electronic environment of the pyridinone ring could lead to unexpected reactivity or selectivity in these transformations. Moreover, the reactivity of the pyridinone core itself, beyond simple substitution, remains an area ripe for discovery. Investigating cycloaddition reactions, ring-opening, or rearrangements could unveil novel chemical transformations and provide access to new heterocyclic systems.

Integration into Advanced Catalytic Cycles for Diverse Transformations

The structural features of this compound, including the pyridinone ring and the phenyl substituent, suggest its potential as a ligand in catalysis. The nitrogen and oxygen atoms of the pyridinone core can act as coordination sites for metal centers.

Future research should focus on designing and synthesizing metal complexes of this compound and evaluating their catalytic activity in various organic transformations. These could include oxidation, reduction, and carbon-carbon bond-forming reactions. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the phenyl ring or the pyridinone core, allowing for the development of highly selective and active catalysts.

In Silico Design and Experimental Validation of Structure-Property Relationships

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules. Future research should leverage in silico methods to design novel derivatives of this compound with desired electronic, optical, or biological properties. orgsyn.org

By employing techniques like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies, researchers can build models that correlate the structural features of these compounds with their functional properties. These computational predictions can then guide synthetic efforts, prioritizing the synthesis of molecules with the highest potential for specific applications. This synergistic approach of computational design and experimental validation will accelerate the discovery of new materials and bioactive agents based on the this compound scaffold.

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure calculations. | Reactivity, spectroscopic properties. |

| QSAR | Correlating structure with activity. | Biological activity, toxicity. |

| Molecular Docking | Predicting binding to biological targets. | Potential as enzyme inhibitors. |

Emerging Roles in Niche Chemical Applications and Advanced Materials Science

The unique combination of a brominated pyridinone and a phenyl group suggests potential applications for this compound in specialized areas of chemistry and materials science.

In materials science, the compound could be explored as a building block for organic light-emitting diodes (OLEDs) or organic semiconductors. The aromatic and heterocyclic components provide a scaffold for creating extended π-conjugated systems with interesting photophysical properties. In medicinal chemistry, while pyridinone derivatives have shown a broad spectrum of biological activities, the specific potential of this compound remains to be fully explored. nih.gov Future research could investigate its utility as a scaffold for developing novel therapeutic agents, potentially targeting specific enzymes or receptors.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Bromo-1-phenylpyridin-2(1H)-one, and how are intermediates purified?

- Methodology : A multi-step synthesis involving cyclization and bromination is commonly employed. For example, heating precursors like fluorinated pyridine derivatives with hydrazine forms the core heterocycle, followed by bromination using HBr under controlled conditions. Purification involves liquid-liquid extraction (e.g., ethyl acetate/water), column chromatography, and recrystallization. LC-MS and NMR are critical for verifying intermediate structures and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR : H and C NMR identify proton environments and carbon frameworks, with bromine-induced deshielding effects aiding assignment.

- LC-MS : Confirms molecular weight and detects by-products.

- FT-IR : Validates functional groups (e.g., carbonyl stretching at ~1650 cm).

- Elemental Analysis : Ensures stoichiometric purity .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

- Methodology : The bromine atom acts as a leaving group in Pd-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Optimized conditions include using Pd(dba), XPhos ligand, and CsCO as a base in anhydrous solvents (e.g., DMF) at 100°C. Reaction progress is monitored via TLC, and products are isolated via extraction and chromatography .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved during characterization?

- Methodology : Contradictions may arise from dynamic effects (e.g., tautomerism) or impurities. Strategies include:

- Variable-temperature NMR : To detect tautomeric equilibria.

- 2D NMR (COSY, HSQC) : Resolves overlapping signals.

- Crystallographic validation : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in planar groups .

Q. What crystallographic methods are used to determine the solid-state structure of this compound?

- Methodology :

- Data collection : High-resolution X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 293 K.

- Refinement : SHELXL software refines atomic positions and thermal parameters. Hydrogen-bonding networks are analyzed using Mercury or Olex2.

- Validation : PLATON or CHECKCIF checks for geometric outliers and data completeness .

Q. How can hydrogen-bonding patterns in the crystal lattice be systematically analyzed?

- Methodology : Graph-set analysis (as per Etter’s rules) categorizes hydrogen bonds into motifs (e.g., chains, rings). Software like CrystalExplorer visualizes interactions, while Hirshfeld surfaces quantify contact contributions. For example, N–H⋯O and C–H⋯Br interactions may stabilize the lattice .

Q. What experimental design considerations are critical for studying the compound’s stability under varying pH or temperature?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.